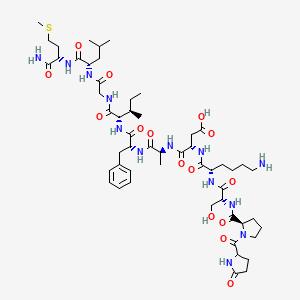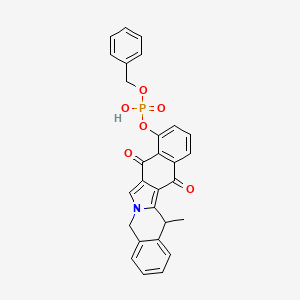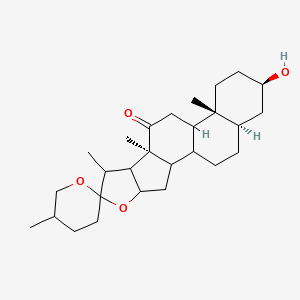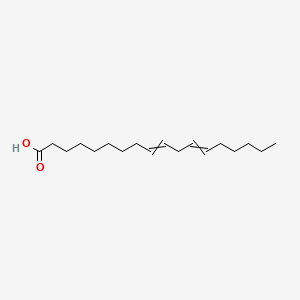
H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biological and chemical applications, often used in research to study protein interactions, enzyme functions, and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high throughput and reproducibility. The process is scaled up by optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
Chemistry
The peptide is used to study peptide bond formation, stability, and interactions with other molecules. It serves as a model compound in the development of new synthetic methodologies and analytical techniques.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can be used as a substrate or inhibitor in enzymatic assays.
Medicine
The peptide has potential therapeutic applications, including the development of peptide-based drugs for targeting specific proteins or receptors. It is also used in vaccine development and as a diagnostic tool.
Industry
In the industrial sector, the peptide is utilized in the production of bioadhesive materials, biosensors, and as a component in cosmetic formulations.
作用机制
The mechanism of action of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” depends on its specific sequence and the biological context in which it is used. Generally, the peptide interacts with target proteins or receptors through specific binding sites, modulating their activity or function. The molecular targets and pathways involved can vary, including enzyme inhibition, receptor activation, or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide group.
H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-OMe: Similar sequence but with a methyl ester group at the C-terminus.
Uniqueness
The uniqueness of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” lies in its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity. This peptide’s design allows for targeted interactions and applications in various scientific fields.
属性
分子式 |
C54H85N13O15S |
|---|---|
分子量 |
1188.4 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-6-amino-2-[[(2R)-3-hydroxy-2-[[(2R)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31+,33+,34+,35?,36+,37-,38+,39-,40-,44+/m1/s1 |
InChI 键 |
AYLPVIWBPZMVSH-OHMFWOLTSA-N |
手性 SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CO)NC(=O)[C@H]2CCCN2C(=O)C3CCC(=O)N3 |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(azocan-1-yl)ethyl]guanidine](/img/structure/B10762669.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B10762677.png)








![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (8E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10762739.png)

![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)
